molecular formula C24H18F3N5O2S B2815831 3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895642-20-3

3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Katalognummer: B2815831
CAS-Nummer: 895642-20-3
Molekulargewicht: 497.5
InChI-Schlüssel: HWIXKSRQMGKBLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 2,5-dimethylbenzenesulfonyl group at position 3 and a 3-(trifluoromethyl)phenyl substituent at the N5-amine position.

Eigenschaften

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O2S/c1-14-10-11-15(2)20(12-14)35(33,34)23-22-29-21(18-8-3-4-9-19(18)32(22)31-30-23)28-17-7-5-6-16(13-17)24(25,26)27/h3-13H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIXKSRQMGKBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.

    Amination: Attachment of the amine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and structurally analogous triazoloquinazoline derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
Target Compound 2,5-dimethylbenzenesulfonyl (3), ~483.5* ~5.5* 1 / 7 Trifluoromethyl group enhances lipophilicity and metabolic stability .
3-(trifluoromethyl)phenyl (N5)
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-triazoloquinazolin-5-amine 2,5-dimethylbenzenesulfonyl (3), 471.5 5.1 1 / 6 Methylbenzyl group may reduce steric hindrance .
4-methylbenzyl (N5)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine Benzenesulfonyl (3), 457.5 4.8 1 / 6 Ethoxy group improves solubility but lowers LogP .
4-ethoxyphenyl (N5)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine Phenylsulfonyl (3), 493.0 5.7 1 / 6 Chloro and isopropyl groups increase steric bulk and hydrophobicity .
7-chloro, 4-isopropylphenyl (N5)
N-Phenyl-3-(phenylsulfonyl)-triazoloquinazolin-5-amine Phenylsulfonyl (3), 401.4 4.3 1 / 5 Simplest analog; lower molecular weight and LogP suggest reduced potency .
phenyl (N5)

*Estimated based on structural similarity.

Key Findings:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases XLogP3 (~5.5) compared to analogs with methoxy (XLogP3 ~4.8) or methylbenzyl (XLogP3 ~5.1) groups .

Hydrogen Bonding and Solubility :

  • The ethoxyphenyl analog has higher polar surface area (PSA ~107 Ų) due to the ethoxy group, improving aqueous solubility but reducing cell permeability .
  • The target compound’s trifluoromethylphenyl group balances moderate PSA (~107 Ų) with favorable LogP, suggesting optimal bioavailability .

Steric and Electronic Modifications :

  • Methyl and dimethylbenzenesulfonyl groups (e.g., and ) reduce steric hindrance compared to bulkier substituents like isopropylphenyl .
  • The electron-withdrawing trifluoromethyl group may enhance electrophilic interactions in target binding pockets .

Biological Activity Trends: While explicit data for the target compound are sparse, analogs with chloro () or phenylsulfonyl () groups show activity in kinase assays or antimicrobial screens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.